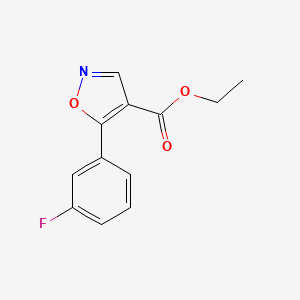

Ethyl 5-(3-fluorophenyl)isoxazole-4-carboxylate

Description

Ethyl 5-(3-fluorophenyl)isoxazole-4-carboxylate is a fluorinated isoxazole derivative characterized by a 3-fluorophenyl substituent at position 5 of the isoxazole ring and an ethyl ester group at position 2. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. This compound is primarily used in research settings, particularly in medicinal chemistry and materials science, due to its structural versatility .

Properties

IUPAC Name |

ethyl 5-(3-fluorophenyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-14-17-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOMMCQTZPIMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-fluorophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves esterification with ethanol to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-fluorophenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5-(3-fluorophenyl)isoxazole-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-fluorophenyl)isoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards certain molecular targets. The isoxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

The following analysis compares Ethyl 5-(3-fluorophenyl)isoxazole-4-carboxylate with structurally related isoxazole derivatives, focusing on substituent effects, physical properties, and structural features.

Substituent Variations and Electronic Effects

Ethyl 3-(4-fluorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate

- Substituents : 4-fluorophenyl at position 3 and trifluoromethyl (CF₃) at position 3.

- Impact : The CF₃ group is strongly electron-withdrawing, enhancing the electrophilic character of the isoxazole ring. The 4-fluorophenyl group contributes to lipophilicity.

- Molecular Weight: 319.21 g/mol (C₁₃H₉F₄NO₃) .

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

- Substituents : Phenyl at position 3 and methyl at position 5.

- Impact : The methyl group is electron-donating, while the phenyl ring introduces steric bulk. This compound exhibits a planar isoxazole core, as confirmed by single-crystal X-ray diffraction .

- Molecular Weight: 231.25 g/mol (C₁₃H₁₃NO₃).

Ethyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate

- Substituents : 2,6-difluorophenyl at position 3 and methyl at position 5.

- Impact: The difluorophenyl group increases steric hindrance and polarity compared to monosubstituted analogs. This compound is used in pharmaceutical R&D .

Structural and Crystallographic Insights

Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Key Features: The pyrimidine ring adopts a half-chair conformation, with the 3-fluorophenyl group in an axial position. Dihedral angles between the thiazole and benzene rings (84.8° and 9.6°) highlight significant non-planarity. Weak C–H···F/O hydrogen bonds and π–π stacking stabilize the crystal lattice .

- Contrast : Unlike simpler isoxazole derivatives, this fused-ring system exhibits complex conformational dynamics due to additional heterocyclic components.

Physicochemical Properties

A comparative summary of key compounds is provided below:

Notes:

Biological Activity

Ethyl 5-(3-fluorophenyl)isoxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C12H10FNO3

- Molecular Weight : Approximately 235.21 g/mol

- Structure : The compound features a five-membered isoxazole ring with a carboxylate functional group and a fluorophenyl substituent, which influences its reactivity and biological interactions.

This compound exhibits its biological effects through interactions with various molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, modulating biochemical pathways that are crucial for inflammation and cancer progression.

- Receptor Modulation : The presence of the fluorine atom at the meta position on the phenyl ring enhances its binding affinity to specific receptors, potentially leading to significant therapeutic effects.

Anticancer Activity

Research indicates that this compound has promising anticancer properties:

- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells, demonstrating significant inhibitory concentrations (IC50 values) ranging from 15.48 µg/ml to over 400 µg/ml depending on the specific cell line .

| Cell Line | IC50 (µg/ml) | Activity |

|---|---|---|

| MCF-7 | >400 | Inactive |

| HeLa | 15.48 | Active |

| Hep3B | 23 | Active |

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells while reducing necrosis rates, indicating a shift towards programmed cell death as opposed to uncontrolled cell death .

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines : Research suggests that this compound may inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. The modulation of these cytokines could lead to reduced inflammation and associated symptoms.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Properties : A study evaluated various isoxazole derivatives, including this compound, showing promising results in inhibiting tumor growth in xenograft models .

- Comparative Analysis with Similar Compounds : The compound was compared with other isoxazole derivatives, revealing that its unique fluorine substitution enhances its selectivity and potency against specific molecular targets compared to structurally similar compounds .

Q & A

Q. What synthetic methodologies are employed for Ethyl 5-(3-fluorophenyl)isoxazole-4-carboxylate?

The compound is synthesized via cyclocondensation reactions under reflux conditions. A representative protocol involves reacting precursors like 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 4-fluorobenzaldehyde in acetic acid/acetic anhydride. The reaction is monitored by TLC, followed by recrystallization (76% yield, m.p. 460 K) . Chiral derivatives can be synthesized via catalytic asymmetric Corey-Bakshi-Shibata reduction, achieving enantiomeric excess >90% using (R)-CBS catalysts .

Q. Which analytical techniques validate the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.32–7.58 ppm) and ester functionality (COOEt at δ 4.30–4.50 ppm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 293.1 for C₁₃H₁₂FNO₃) .

- X-Ray Crystallography : Single-crystal studies reveal bond lengths (1.362–1.483 Å) and dihedral angles (84.8° between fluorophenyl and isoxazole rings) .

Q. How is the crystal structure determined experimentally?

Crystals suitable for X-ray diffraction are grown via slow evaporation from DMF. Data collection uses a Bruker SMART APEX II CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Structure solution employs SHELXT (direct methods), with refinement in SHELXL (R₁ = 0.040). Hydrogen atoms are placed geometrically (riding model) .

Advanced Research Questions

Q. How can contradictions between computational and crystallographic conformational data be resolved?

Discrepancies arise from approximations in density functional theory (DFT) models. To address this:

- Refine computational parameters (e.g., B3LYP/6-311G** basis set with dispersion corrections).

- Apply Cremer-Pople puckering coordinates (q₂ = 0.512 Å, φ = 18.7°) to quantify ring non-planarity .

- Validate hydrogen bonding networks using Hirshfeld surface analysis (e.g., F···H contacts contributing 12.8% to crystal packing) .

Q. What intermolecular interactions stabilize the crystal lattice?

The crystal packing is governed by:

- Weak hydrogen bonds : C-H···F (2.42–2.56 Å) and C-H···O (2.67 Å), forming zigzag chains along the b-axis .

- π-π stacking : Centroid distance of 3.7633(9) Å between fluorophenyl rings, creating staircase-like architectures .

- Van der Waals interactions : Fluorine’s high electronegativity enhances packing density (Dₓ = 1.422 Mg/m³) .

Q. How do reaction conditions influence the stereochemical outcome of derivatives?

Steric and electronic effects dominate:

- Solvent polarity : Polar aprotic solvents (DMF) favor planar transition states, while toluene promotes puckered intermediates.

- Catalyst choice : (R)-CBS catalysts yield (S)-configured carbinols (e.g., 79% yield for 3f) .

- Temperature : Reflux (110–120°C) accelerates ring closure but may increase racemization risks.

Methodological Recommendations

- Refinement Software : Use SHELXL for high-resolution data (R₁ < 0.05) and Olex2 for visualization .

- Conformational Analysis : Apply WinGX for torsional angle comparisons and Mercury for interaction mapping .

- Stereochemical Control : Optimize CBS catalyst loading (5–10 mol%) in THF at −78°C for enantioselective reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.